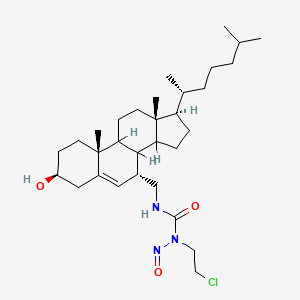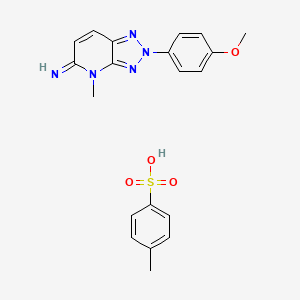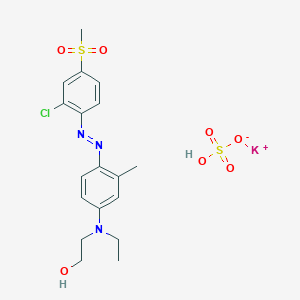
Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt is a complex organic compound with a unique structure. It is characterized by the presence of an azo group, a chloro substituent, and a methylsulfonyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the azo compound. The azo group is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound. The chloro and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the esterification of the ethanol group with hydrogen sulfate and the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The azo group can participate in redox reactions, while the chloro and methylsulfonyl groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-chloro-, 4-methylbenzenesulfonate: Similar in structure but lacks the azo group.
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
The presence of the azo group, chloro substituent, and methylsulfonyl group in Ethanol, 2-((4-((2-chloro-4-(methylsulfonyl)phenyl)azo)-3-methylphenyl)ethylamino)-, hydrogen sulfate (ester), potassium salt makes it unique. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
71673-08-0 |
|---|---|
Formule moléculaire |
C18H23ClKN3O7S2 |
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
potassium;2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-3-methylanilino]ethanol;hydrogen sulfate |
InChI |
InChI=1S/C18H22ClN3O3S.K.H2O4S/c1-4-22(9-10-23)14-5-7-17(13(2)11-14)20-21-18-8-6-15(12-16(18)19)26(3,24)25;;1-5(2,3)4/h5-8,11-12,23H,4,9-10H2,1-3H3;;(H2,1,2,3,4)/q;+1;/p-1 |
Clé InChI |
CBLAKVQCVWOHHM-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)C.OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



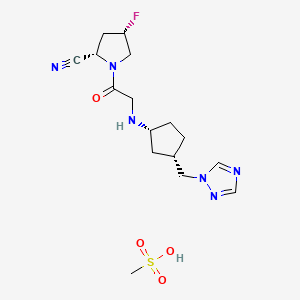
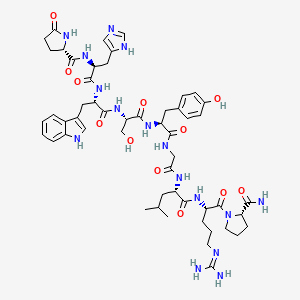

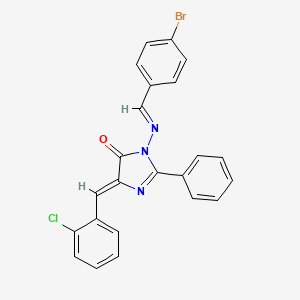


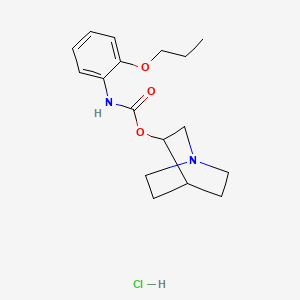
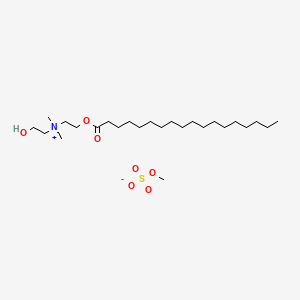
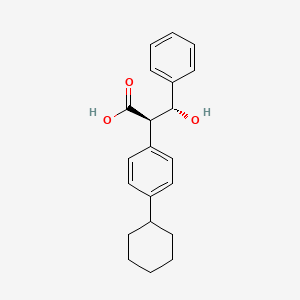
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
